molecular formula C12H17ClFNO2 B13494490 Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride

Cat. No.: B13494490
M. Wt: 261.72 g/mol
InChI Key: OIGVKDDOIIMKMK-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride is a chemical compound with a molecular formula of C11H16ClFNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride typically involves the reaction of 4-fluorobenzylamine with methyl 2-bromo-3-methylbutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the bromoester, resulting in the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-chlorophenyl)-3-methylbutanoate hydrochloride
  • Methyl 2-amino-3-(4-bromophenyl)-3-methylbutanoate hydrochloride
  • Methyl 2-amino-3-(4-methylphenyl)-3-methylbutanoate hydrochloride

Uniqueness

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17ClFNO2

Molecular Weight

261.72 g/mol

IUPAC Name

methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C12H16FNO2.ClH/c1-12(2,10(14)11(15)16-3)8-4-6-9(13)7-5-8;/h4-7,10H,14H2,1-3H3;1H

InChI Key

OIGVKDDOIIMKMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)C(C(=O)OC)N.Cl

Origin of Product

United States

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